PF1022A, also known as (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone, is a 24-membered cyclooctadepsipeptide, a unique class of molecules containing alternating amino and hydroxy acids. [] PF1022A is produced by the fungus Mycelia sterilia. [, , ] This compound has gained considerable attention in scientific research due to its potent anthelmintic activity, particularly against nematodes. [, , , , , ]
Related Compounds
Emodepside
Compound Description: Emodepside is a semi-synthetic cyclooctadepsipeptide derived from PF1022A. It is a potent anthelmintic drug used against gastrointestinal nematodes in animals. Emodepside is commercially available and is structurally similar to PF1022A but with modifications that enhance its activity and pharmacokinetic properties [, , ].
Relevance: Emodepside is directly derived from PF1022A and serves as a prime example of how structural modifications can enhance the anthelmintic properties of this class of compounds. Both compounds share a similar mode of action, targeting a latrophilin-like receptor and the Slo-1 potassium channel in nematodes [, ].
PF1022A Antipode
Compound Description: The PF1022A antipode is the enantiomer of PF1022A, meaning it has the opposite absolute configuration at all chiral centers. This compound was synthesized to investigate the stereochemical requirements for anthelmintic activity [, ].
Relevance: Comparing the activity of PF1022A with its antipode revealed a dramatic difference in anthelmintic potency. The antipode showed significantly lower activity, indicating that the specific three-dimensional structure of PF1022A is crucial for its biological activity []. This finding highlights the importance of stereochemistry in drug design and development.
PF1022-219 ([bis-N-demethyl]precursor of PF1022A)
Compound Description: PF1022-219 is a synthetic precursor of PF1022A. It lacks the two N-methyl groups present in PF1022A, making it a suitable precursor for radiolabeling [].
Relevance: PF1022-219 serves as a critical intermediate in the synthesis of tritiated PF1022A, which is essential for receptor binding studies and understanding the drug's mode of action [].
[bis-N-methyl-3H]PF1022A
Compound Description: [bis-N-methyl-3H]PF1022A is a radiolabeled version of PF1022A, where tritium replaces hydrogen atoms. It has a high specific activity, making it suitable for receptor binding and pharmacokinetic studies [].
Relevance: This radiolabeled compound was instrumental in identifying and characterizing the binding site of PF1022A in nematodes. The high specific activity allows for sensitive detection and quantification of the drug in biological samples [].
JES 1798
Compound Description: JES 1798 is an 18-membered enniatin analog. Enniatins are cyclic depsipeptides known for their ionophoric properties. JES 1798 was tested alongside PF1022A for its anthelmintic activity [].
Relevance: JES 1798 showed limited anthelmintic activity compared to PF1022A, indicating that the structural features unique to PF1022A are essential for its potent activity [].
Mono-thionated PF1022A
Compound Description: This derivative of PF1022A contains a sulfur atom replacing an oxygen atom in one of the amide bonds. This modification aims to improve the pharmacokinetic properties and activity of the compound [].
Relevance: The mono-thionated PF1022A exhibited enhanced anthelmintic activity compared to PF1022A, particularly against specific nematode species in sheep. This result further demonstrates that modifications to the PF1022A scaffold can lead to improved anthelmintic agents [].
N-methylated Amidoxime Analogues of PF1022A
Compound Description: These derivatives are characterized by the introduction of an amidoxime group at the N-methyl amide linkage of PF1022A. This modification aimed to explore new structural motifs and improve the drug's properties [].
Relevance: The N-methylated amidoxime analogues displayed promising anthelmintic activity in vitro and in vivo. Notably, some analogues demonstrated superior efficacy against specific nematode species in mice and sheep compared to PF1022A and its mono-thionated derivative, highlighting the potential of this structural modification [].
Tetra-thionated Cyclic Octadepsipeptides
Compound Description: These derivatives are characterized by the replacement of four oxygen atoms with sulfur atoms in the amide bonds of the cyclic octadepsipeptide structure, including PF1022A [].
Relevance: The tetra-thionated cyclic octadepsipeptides exhibited promising broad-spectrum activity against parasitic nematodes in mice and sheep. Notably, some analogues demonstrated improved efficacy against specific nematode species in sheep compared to PF1022A, highlighting the potential of this structural modification [].
PF1022A Analogues with Substitutions at the para position of the Phenyllactate Moiety
Compound Description: This group of analogues involves modifications at the para position of the phenyllactate moiety within the PF1022A structure. Various substituents were introduced to investigate their impact on anthelmintic activity [].
Relevance: These modifications explored the structure-activity relationship of the PF1022A scaffold. Some substitutions, particularly those influencing lipophilicity and polar surface area, were found to enhance the in vivo activity against specific parasitic nematodes compared to PF1022A [].
PF1022E and PF1022H
Compound Description: These are naturally occurring cyclooctadepsipeptides structurally similar to PF1022A. They differ in the arrangement and number of D-lactate and D-phenyllactate units in the cyclic peptide [].
Relevance: PF1022E and PF1022H provided valuable insights into the structural elements influencing the anthelmintic activity of this class of compounds. By comparing their activities and those of their synthetic analogues, researchers can better understand the relationship between structure and function in cyclooctadepsipeptides [].
Mono-proline Analogue of PF1022A
Compound Description: This synthetic analogue of PF1022A replaces one of the N-methylleucine residues with a proline amino acid. This substitution aims to restrict the conformational flexibility of the cyclooctadepsipeptide ring [].
Relevance: This analogue helped investigate the importance of conformational rigidity for the anthelmintic activity of PF1022A. NMR and molecular modeling studies revealed that introducing proline led to a more rigid and distorted conformation compared to the natural product, providing valuable information about the relationship between structure and activity [].
Bis-aza Analogue of PF1022A
Compound Description: This analogue represents a new class of peptidomimetics where two oxygen atoms in the PF1022A backbone are replaced with nitrogen atoms, creating aza-amino acid residues. This modification aims to investigate the effect of backbone modification on conformation and activity [].
Relevance: By comparing the crystal structure of this analogue with PF1022A, researchers could assess the impact of aza-amino acid substitutions on the three-dimensional structure. Interestingly, the bis-aza analogue retains a similar conformation to PF1022A, indicating that it might serve as a template for designing novel peptidomimetics with potential anthelmintic properties [].
PF1022A Analogues with N-Alkylated Amino Acids
Compound Description: This set of analogues explores the importance of the N-methylleucine residues in PF1022A by systematically replacing them with various N-alkylated amino acids. [].
Relevance: By studying these analogues, researchers aimed to pinpoint the specific structural features of the N-methylleucine residues contributing to the anthelmintic activity of PF1022A. The results highlighted the importance of the L-N-methylleucine configuration for potent in vivo activity, guiding the development of more effective derivatives [].
Cyclic Octamer Peptoids
Compound Description: These synthetic molecules are structurally simpler analogs of PF1022A and other fungal cyclodepsipeptides. Peptoids consist of N-substituted glycine units, mimicking the peptide backbone while offering increased metabolic stability [].
Relevance: Cyclic octamer peptoids were designed to explore the potential of peptidomimetics as anthelmintic agents. By studying their conformational behavior, complexation with ions, and insecticidal activities, researchers can gain insights into the structure-activity relationships of simplified PF1022A analogs [].
Source and Classification
PF 1022A belongs to a class of compounds known as cyclodepsipeptides, which are characterized by their cyclic structure formed from alternating amino acids and hydroxy acids. This specific compound is notable for its ability to bind to latrophilin-like receptors in nematodes, facilitating its anthelmintic action.
Synthesis Analysis
The synthesis of PF 1022A has been explored through various methods, primarily focusing on solid-phase synthesis techniques. A significant advancement was the development of a stepwise solid-phase synthesis utilizing Fmoc (9-fluorenylmethoxycarbonyl) protecting groups on Wang resin. This method allows for the automated synthesis of the compound, which consists of multiple steps involving the coupling of N-methylated amino acids and hydroxycarboxylic acids.
Molecular Structure Analysis
PF 1022A's molecular structure features a cyclic arrangement consisting of alternating residues of N-methyl-L-leucine and D-lactate or D-phenyllactate. Its formula can be represented structurally as follows:
C34H58N6O8
The compound's unique structure contributes to its biological activity, particularly its interaction with specific receptors in nematodes. The presence of N-methylation in its amino acid residues enhances its lipophilicity, which is essential for its pharmacological properties.
Chemical Reactions Analysis
PF 1022A participates in several chemical reactions that contribute to its biological activity:
Binding Reactions: PF 1022A binds to latrophilin-like receptors and GABA receptors in nematodes, which modulates pharyngeal pumping and contributes to its anthelmintic effects.
Ionophoric Activity: The compound acts as an ionophore, facilitating ion transport across cellular membranes, which can lead to disruptions in cellular homeostasis within parasitic organisms.
Cytotoxicity Studies: Research indicates that PF 1022A influences cell cycle and apoptosis-regulating proteins, such as p53 and bax, although it does not induce cell death in necrotic cells.
Mechanism of Action
PF 1022A's mechanism of action involves multiple pathways:
Receptor Interaction: The binding affinity to latrophilin-like receptors plays a critical role in disrupting normal feeding behaviors in nematodes, leading to their eventual death.
GABAergic Modulation: By interacting with GABA receptors, PF 1022A may enhance inhibitory neurotransmission, further contributing to paralysis and death in target parasites.
Ion Transport Disruption: Its ionophoric properties allow PF 1022A to alter ion gradients across membranes, leading to cellular dysfunction in nematodes.
Physical and Chemical Properties Analysis
PF 1022A exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 634 g/mol.
Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are critical for its formulation into effective therapeutic agents against parasitic infections.
Applications
PF 1022A has significant potential applications:
Veterinary Medicine: Its strong anthelmintic properties make it suitable for treating various parasitic infections in livestock, including cattle, sheep, and dogs.
Pharmaceutical Development: Research into semi-synthetic derivatives aims to enhance the potency and spectrum of activity against resistant parasite strains.
Biological Research: As a model compound for studying cyclodepsipeptides, PF 1022A provides insights into peptide synthesis and receptor interactions that can inform drug development strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PNU109291 is a potent and selective 5-HT1D receptor agonist that displays > 600-fold selectivity over 5-HT1A and 5-HT2A receptors. PNU109291 reduces dural plasma extravasation evoked by trigeminal ganglion stimulation.
PNU 112455A is an inhibitor of cyclin-dependent kinase 2 (Cdk2) and Cdk5 (Ki = 2 µM for both). It inhibits hyperphosphorylation of tau and cell death induced by the synthetic glucocorticoid dexamethasone in PC12 rat adrenal medulla cells expressing human tau when used at concentrations of 1 and 10 µM. PNU112455A is an ATP site competetive inhibitor of CDK2 and CDK5.